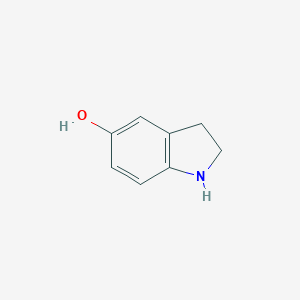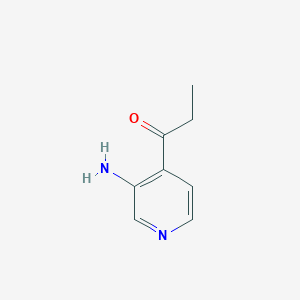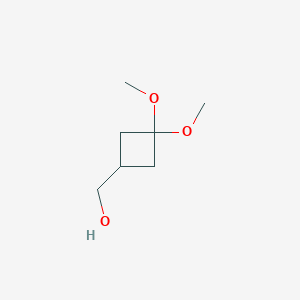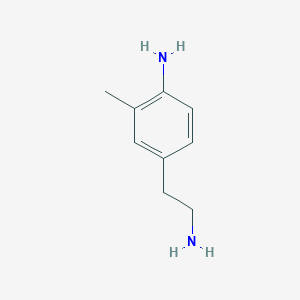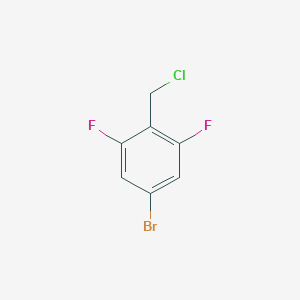
3-Fluorophthalaldehyde
概述
描述
3-Fluorophthalaldehyde is an organic compound with the molecular formula C8H5FO2 It is a derivative of phthalaldehyde, where one of the hydrogen atoms in the benzene ring is replaced by a fluorine atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluorophthalaldehyde typically involves the fluorination of phthalaldehyde derivatives. One common method is the fluorination of 3-chlorophthalic anhydride using an organic complex of hydrogen fluoride as the fluorination reagent. The reaction is carried out under a nitrogen gas protective atmosphere, and the progress is monitored using gas phase chromatography. The reaction is terminated when the conversion rate of 3-chlorophthalic anhydride reaches 98% or above .
Industrial Production Methods: In industrial settings, the preparation of this compound involves similar fluorination processes but on a larger scale. The crude product obtained from the reaction is purified through washing with aromatic hydrocarbons and long-carbon-chain alkanes, followed by vacuum filtration and drying to obtain the final product with high purity .
化学反应分析
Types of Reactions: 3-Fluorophthalaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids.
Reduction: The aldehyde groups can be reduced to primary alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: 3-Fluorophthalic acid.
Reduction: 3-Fluorophthalyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-Fluorophthalaldehyde has several applications in scientific research:
作用机制
The mechanism of action of 3-Fluorophthalaldehyde involves its reactivity with nucleophiles. The aldehyde groups react with primary amines to form Schiff bases, which can further undergo cyclization or other transformations. The fluorine atom can influence the reactivity and stability of the compound, making it useful in various chemical reactions .
相似化合物的比较
Phthalaldehyde: The parent compound without the fluorine substitution.
3-Chlorophthalaldehyde: A similar compound with a chlorine atom instead of fluorine.
3-Bromophthalaldehyde: A similar compound with a bromine atom instead of fluorine.
Uniqueness: 3-Fluorophthalaldehyde is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity compared to its chloro and bromo counterparts. This makes it particularly useful in the synthesis of fluorinated compounds and materials with specific desired properties .
属性
IUPAC Name |
3-fluorophthalaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FO2/c9-8-3-1-2-6(4-10)7(8)5-11/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGBDUCONFGBJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60624802 | |
| Record name | 3-Fluorobenzene-1,2-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161747-14-4 | |
| Record name | 3-Fluorobenzene-1,2-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
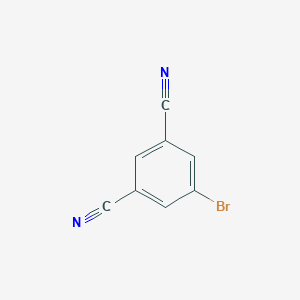
![2-Pyrrolidinone,1-[(1-oxo-2-propenyl)oxy]-(9CI)](/img/structure/B65693.png)
![Tert-butyl 4-(hydroxymethyl)-4-[(2-methylphenyl)methyl]piperidine-1-carboxylate](/img/structure/B65696.png)

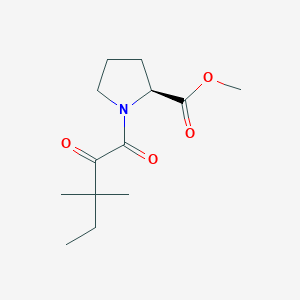
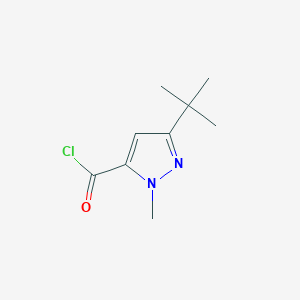
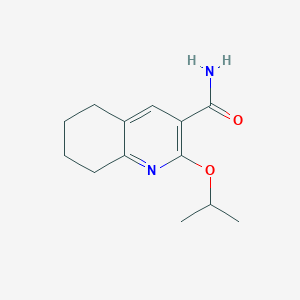
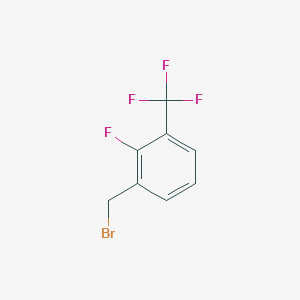
![3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid](/img/structure/B65708.png)
